

# Folic Acid Dihydrate: A Technical Guide to its Crystal Structure and Implications

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Compound of Interest		
Compound Name:	Folic acid dihydrate	
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Abstract: This technical guide provides an in-depth analysis of the crystal structure of **folic acid dihydrate** (C19H19N7O6·2H2O), a crucial synthetic vitamin in the B-complex family. Utilizing data from synchrotron X-ray powder diffraction and density functional theory (DFT) optimizations, this paper details the molecule's crystallographic parameters, intricate three-dimensional hydrogen bonding network, and distinct molecular conformation. We present detailed experimental protocols for structure determination and refinement. Furthermore, the implications of these structural features on the compound's physicochemical properties—such as stability, solubility, and molecular recognition by biological receptors—are discussed. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the solid-state characteristics of **folic acid dihydrate**.

#### Introduction

Folic acid, also known as Vitamin B9, is a synthetic folate essential for numerous metabolic processes, including the synthesis of nucleic acids (DNA and RNA) and the metabolism of amino acids.[1] Its role is particularly critical during periods of rapid cell division and growth, such as pregnancy and infancy.[1] The commercially available and most common form of folic acid is a dihydrate.[2] Understanding its solid-state properties is paramount for the pharmaceutical industry, as these characteristics directly influence its stability, dissolution rate, and bioavailability in solid dosage forms. This guide elucidates the detailed crystal structure of **folic acid dihydrate** and explores the functional consequences of this arrangement.

## **Crystal Structure Analysis**



The crystal structure of **folic acid dihydrate** has been determined and refined using synchrotron X-ray powder diffraction data, with subsequent optimization through density functional techniques.[2][3]

#### **Crystallographic Data**

**Folic acid dihydrate** crystallizes in the orthorhombic space group P2<sub>1</sub>2<sub>1</sub>2<sub>1</sub>, with four molecules per unit cell.[2][3] The fundamental crystallographic parameters are summarized in the table below.

Parameter	Value
Formula	C19H19N7O6·2H2O
Space Group	P2 <sub>1</sub> 2 <sub>1</sub> 2 <sub>1</sub>
a	7.27578(3) Å[2][3]
b	8.63217(4) Å[2][3]
С	32.41719(22) Å[2][3]
Volume (V)	2035.985(18) ų[2][3]
Z	4[2][3]

#### **Molecular Conformation**

In the crystalline state, the folic acid molecule adopts an extended conformation.[4] A key feature is the bent conformation of the dicarboxylic acid (glutamic acid) side chain relative to the p-aminobenzoyl and pteridine moieties.[2][3] The pteridine ring is present in its keto form.[3] [4] This specific spatial arrangement has significant implications for how the molecule interacts with biological targets.

## Supramolecular Assembly: The Hydrogen Bonding Network

The crystal structure is extensively stabilized by a complex, three-dimensional network of hydrogen bonds.[2][3] This network involves the folic acid molecule and the two water molecules of hydration. Key interactions include:



- Carboxylic Acid Donations: The carboxylic acid groups act as proton donors. One donates a proton to a water molecule (O<sub>52</sub>), while the other donates to the ketone group (O<sub>12</sub>) of a neighboring folic acid molecule.[2]
- Water Molecule Bridging: Each water molecule participates actively in the network by donating two protons and accepting one.[2]
- N-H···O Bonds: Several nitrogen-hydrogen groups on the pteridine ring and amide linkage also form hydrogen bonds with oxygen acceptors.[2]

This robust hydrogen-bonding scheme is the primary reason for the crystal's stability.

### **Experimental Protocols**

The determination of the **folic acid dihydrate** crystal structure involves a multi-step process combining experimental diffraction with computational modeling.

#### **Crystallization and Sample Preparation**

For analysis, commercial **folic acid dihydrate** is typically used. To ensure purity and suitability for diffraction, recrystallization from hot water or dilute acid can be performed.[5] The water content can be verified using Karl Fischer titration to confirm the dihydrate stoichiometry.[3]

#### **Data Collection and Structure Solution**

High-resolution X-ray powder diffraction (XRPD) data is collected using a synchrotron source, which provides a highly intense and collimated X-ray beam necessary for resolving complex structures from powder samples.[2] The diffraction pattern is indexed to determine the unit cell parameters and space group.[2][6] The structure is then solved from this data using direct-space methods, such as simulated annealing, where a model of the folic acid molecule and two water molecules are used as fragments to find the best fit within the determined unit cell.[2][6]

#### **Structure Refinement and Optimization**

Following the initial solution, a Rietveld refinement is carried out using software like GSAS (General Structure Analysis System).[2] This process adjusts the atomic coordinates and other structural parameters to minimize the difference between the observed and calculated diffraction patterns. To further improve the accuracy of the hydrogen atom positions and

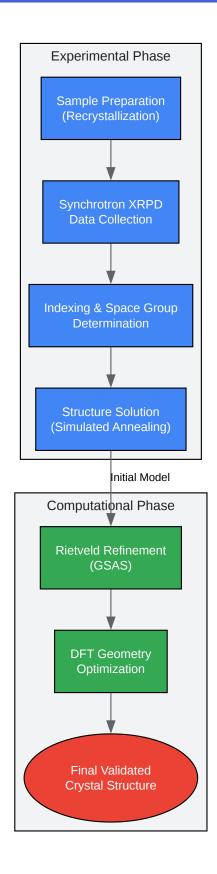




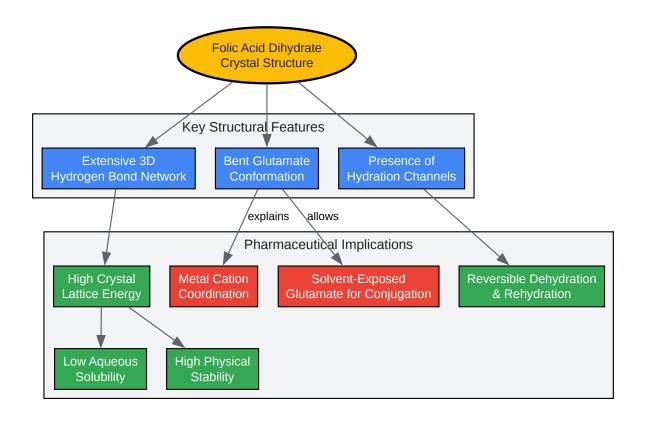


optimize the molecular geometry, Density Functional Theory (DFT) calculations are employed. [2]









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